Pentamethyldisilane (C5H16Si2) possesses a silicon-silicon (Si-Si) bond, which is a fundamental building block for silicon-based polymers. Researchers are exploring its potential as a precursor for the synthesis of novel polymers with unique properties []. These polymers could offer advantages over traditional carbon-based polymers in areas like:
Chemical vapor deposition (CVD) is a technique used to deposit thin films of various materials onto surfaces. Pentamethyldisilane, due to its volatility and high silicon content, is being investigated as a potential source of silicon for CVD processes []. This could be particularly useful for depositing silicon films in microelectronic device fabrication or for creating silicon-based coatings.
Pentamethyldisilane serves as a valuable molecule for fundamental research in organosilicon chemistry, the field that explores the chemistry of organosilicon compounds (compounds containing silicon bonded to carbon). Studying its reactivity and reaction mechanisms can provide insights into the behavior of Si-Si bonds and their role in silicon-based materials [, ].
The unique properties of pentamethyldisilane might lead to applications in other scientific research areas. Some potential avenues include:
Dimethylsilyl(trimethyl)silane, with the chemical formula , is an organosilicon compound characterized by its unique structure that includes both dimethylsilyl and trimethylsilyl groups. This compound is a colorless liquid at room temperature and is known for its applications in various fields, including organic synthesis and materials science. Its structure contributes to its reactivity and stability, making it a valuable reagent in
The major products from these reactions are silanols, siloxanes, and various substituted silanes, which have significant applications across different scientific fields.
Research into the biological activity of dimethylsilyl(trimethyl)silane is ongoing, particularly regarding its potential use in drug delivery systems and as a component in medical devices. Its silicon-based structure may also provide insights into silicon-based biochemical pathways, although specific biological mechanisms remain to be fully elucidated.
Dimethylsilyl(trimethyl)silane can be synthesized through several methods:
Dimethylsilyl(trimethyl)silane has a broad range of applications:
Interaction studies involving dimethylsilyl(trimethyl)silane focus on its reactivity with other compounds. For example, it has been investigated for its interactions with various amides and carboxylic acids, leading to significant findings regarding bond cleavage and product formation. Such studies are crucial for understanding its role in organic synthesis and potential biological applications .
Dimethylsilyl(trimethyl)silane stands out due to its specific balance of methyl groups and silicon-silicon bonds. This configuration provides distinct reactivity and stability advantages over similar compounds, making it particularly useful in applications requiring precise control over chemical transformations .
The compound’s history is intertwined with advancements in organosilicon chemistry during the 20th century. While Friedel and Crafts pioneered organosilicon synthesis in 1863 with tetraethylsilane, the direct process (Rochow-Müller synthesis) of the 1940s revolutionized large-scale production of methylchlorosilanes. Dimethylsilyl(trimethyl)silane likely emerged as a byproduct or intermediate during optimization of these industrial methods.
Early laboratory synthesis routes involved Wurtz-type coupling of chlorosilanes. For example, hexamethyldisilane (Si~2~(CH~3~)~6~), a structural analog, was produced via potassium-mediated coupling of trimethylsilyl chloride:
$$ 2 \text{Me}3\text{SiCl} + 2 \text{K} \rightarrow \text{Me}3\text{Si–SiMe}_3 + 2 \text{KCl} $$
This methodology laid groundwork for synthesizing higher-order silanes like dimethylsilyl(trimethyl)silane through controlled alkylation and redistribution reactions.
The compound’s significance stems from three key attributes:
The central Si–Si bond (bond energy ~318 kJ/mol) enables unique transformations. Unlike C–C bonds, this linkage undergoes heterolytic cleavage under mild conditions, facilitating:
With a molar mass of 146.38 g/mol and density of 0.745 g/cm³, the molecule’s steric bulk from six methyl groups governs its:
As a precursor in chemical vapor deposition (CVD), dimethylsilyl(trimethyl)silane enables low-temperature (<500°C) deposition of silicon carbide coatings. Comparative data highlights its advantages over silane (SiH~4~):
Property | Dimethylsilyl(trimethyl)silane | Silane (SiH~4~) |
---|---|---|
Deposition Temperature | 300–450°C | 600–800°C |
Film Stress | Compressive | Tensile |
Carbon Content | Adjustable via process params | None |
Recent studies focus on three frontiers:
The compound serves as a molecular building block for:
Preliminary work suggests utility in:
Key knowledge gaps persist:
Dimethylsilyl(trimethyl)silane exists as a colorless liquid at room temperature with a characteristic odor typical of organosilicon compounds [1]. The compound exhibits a boiling point of approximately 98-99°C [1] [2], indicating moderate volatility that makes it suitable for vapor-phase applications. This relatively low boiling point reflects the weak intermolecular forces present between molecules of this pentamethylated disilane.
The density of 0.722 g/mL at 25°C [2] demonstrates that the compound is significantly less dense than water, which is characteristic of organosilicon materials. The flash point of -10°C [2] classifies this compound as highly flammable, requiring appropriate safety precautions during handling and storage.
The refractive index of 1.4240 [2] provides insight into the compound's optical properties and molecular polarizability. This value is consistent with other methylated silanes and reflects the electronic environment created by the silicon-silicon backbone structure.
Property | Value | Units |
---|---|---|
Boiling Point | 98-99 | °C |
Density | 0.722 | g/mL (25°C) |
Flash Point | -10 | °C |
Refractive Index | 1.4240 | n₂₀/D |
The spectroscopic characteristics of dimethylsilyl(trimethyl)silane provide crucial structural identification parameters. Infrared spectroscopy reveals distinctive Si-H stretching frequencies that vary between 2000-2280 cm⁻¹ depending on the local chemical environment [3] [4]. This frequency range is characteristic of silicon-hydrogen bonds in methylated disilane frameworks.
The Si-H stretching frequency is particularly sensitive to electronegativity effects from neighboring atoms. Studies have shown that the frequency follows the empirical relationship: νSi-H = 1740.7 + 34.7 ΣSR(Ri) [4], where SR represents the electronegativity sum of substituents.
Nuclear Magnetic Resonance spectroscopy provides detailed structural information. The ²⁹Si NMR chemical shifts for similar disilane compounds typically range from -24.5 to +20 ppm depending on the coordination environment [5] [6]. The ¹H NMR spectra show characteristic signals for both the Si-H proton and the methyl groups attached to silicon atoms.
Mass spectrometry fragmentation patterns consistently show the characteristic loss of trimethylsilyl groups, producing stable fragments such as (CH₃)₃Si⁺ and related silicon-containing ions [7] [8].
Spectroscopic Technique | Characteristic Range | Key Features |
---|---|---|
IR (Si-H stretch) | 2000-2280 cm⁻¹ | Environment-dependent |
²⁹Si NMR | -24.5 to +20 ppm | Coordination sensitive |
¹H NMR | Variable | Multiple methyl signals |
The thermodynamic properties of dimethylsilyl(trimethyl)silane are fundamentally governed by the silicon-silicon bond strength and associated reaction energetics. The Si-Si bond dissociation energy in similar methylated systems has been determined to be approximately 355 ± 6 kJ/mol [9], providing the energetic foundation for thermal decomposition pathways.
The activation energy for disilane decomposition has been measured at 57.8 kJ/mol [10] [11] for related disilane systems, indicating the thermal stability threshold for the Si-Si bond cleavage. This relatively low activation energy suggests that thermal decomposition can occur under moderate heating conditions.
Heat of formation data for related silylene intermediates, such as silylsilylene (SiH₃SiH), has been determined to be 75.3 kJ/mol [10] [11], providing thermochemical benchmarks for understanding the energetics of bond-breaking and bond-forming processes.
The activation energy for molecular hydrogen elimination from disilane systems is 57.8 kJ/mol [10] [11], indicating that 1,1-elimination processes compete with homolytic bond dissociation under thermal conditions.
Thermodynamic Parameter | Value | Units |
---|---|---|
Si-Si Bond Dissociation Energy | 355 ± 6 | kJ/mol |
Decomposition Activation Energy | 57.8 | kJ/mol |
Silylsilylene Heat of Formation | 75.3 | kJ/mol |
H₂ Elimination Activation Energy | 57.8 | kJ/mol |
The silicon-silicon bond in dimethylsilyl(trimethyl)silane represents the primary reactive center that governs the compound's thermal and photochemical behavior. Thermal decomposition studies on related disilane systems demonstrate that the Si-Si bond undergoes homolytic cleavage as the primary initiation mechanism [12] [13] [14].
The decomposition kinetics follow first-order behavior at moderate conversions, with silane loss rates equal to half the hydrogen formation rates [12]. At temperatures between 675-740 K, disilane decomposition produces multiple pathways: (R1) Si₂H₆ → SiH₄ + SiH₂ and (R2) Si₂H₆ → H₂ + H₃SiSiH [12].
Branching ratios for these competing pathways have been determined through pressure-dependent rate constant analysis. Approximately 70% of consumed disilane converts to higher silanes (trisilane and beyond) under typical experimental conditions [12], indicating that the initial Si-Si bond cleavage leads to rapid chain propagation through silylene insertion reactions.
The bond dissociation process follows the mechanism:
Density Functional Theory calculations on similar tetramethyldisilane systems reveal that dimethylsilyl radicals and trimethylsilyl radicals are the primary intermediates formed during thermal decomposition [13] [14].
Decomposition Pathway | Products | Yield (%) |
---|---|---|
Primary Si-Si cleavage | Silyl radicals | 100 |
Silylene insertion | Higher silanes | ~70 |
Hydrogen elimination | H₂ + silenes | ~30 |
The hydrolytic stability of dimethylsilyl(trimethyl)silane is significantly influenced by the absence of readily hydrolyzable groups directly attached to silicon atoms. Unlike chlorosilanes or alkoxysilanes, the methyl substitution provides kinetic protection against nucleophilic attack by water molecules [15] [16].
Mechanistic studies on disilane hydrolysis reveal that direct hydrolysis is kinetically sluggish due to high energy barriers [15]. The reaction proceeds through multiple steps involving initial coordination of water to silicon centers, followed by proton transfer and Si-Si bond cleavage.
Catalytic activation can dramatically alter hydrolysis rates. Studies demonstrate that metallic iron particulates can serve as heterogeneous catalysts, lowering the activation energy barrier for Si-Si bond dissociation in the presence of water [15]. This barrierless chemical dissociation mechanism explains why seemingly inert disilanes can undergo rapid hydrolysis under specific conditions.
The hydrolysis products typically include:
pH effects significantly influence hydrolysis rates. Studies on related organosilicon compounds show that strongly acidic (pH 2-4) and alkaline conditions (pH 9-12) dramatically accelerate hydrolysis compared to neutral conditions [17].
Conditions | Hydrolysis Rate | Primary Products |
---|---|---|
Neutral pH | Very slow | Minimal reaction |
Acidic pH | Moderate | Silanols + H₂ |
Basic pH | Fast | Siloxanes + H₂ |
Metal catalysis | Rapid | Complete hydrolysis |
The oxidative chemistry of dimethylsilyl(trimethyl)silane involves multiple mechanistic pathways that depend on the oxidizing conditions and reaction environment. Atmospheric oxidation studies on related volatile silicon compounds reveal complex auto-oxidation processes that can lead to substantial structural modifications [18] [19].
Radical-initiated oxidation begins with hydrogen abstraction from either Si-H bonds or Si-CH₃ groups. The peroxyl radicals formed through O₂ addition undergo subsequent transformations including:
Mechanistic studies on tetramethylsilane oxidation demonstrate that the trimethylsilyl radical (CH₃)₃SiCH₂- * reacts with O₂ to produce *stabilized peroxyl radicals [18]. At tropospheric conditions, these intermediates yield alkoxyl radicals, while at higher temperatures, well-skipping reactions to (CH₃)₃SiO- + HCHO dominate.
Catalytic oxidation using transition metal complexes provides selective transformation pathways. Manganese-catalyzed oxidation of silanes to silanols has been achieved using water as the oxidant, proceeding through σ-coordination of Si-H bonds followed by nucleophilic attack by water [20].
Enzymatic oxidation represents an emerging area where cytochrome P450 enzymes can selectively oxidize Si-H bonds to produce silanols [21]. The mechanism involves hydrogen atom transfer from silane to Fe^IV-oxene intermediates, followed by hydroxyl rebound to yield the final silanol product.
The oxidation products depend on reaction conditions:
Oxidation Type | Conditions | Major Products |
---|---|---|
Thermal | High temperature + O₂ | Siloxanes + aldehydes |
Radical | Initiated by radicals | Peroxyl intermediates |
Catalytic | Metal catalysts | Selective silanols |
Atmospheric | Ambient conditions | Mixed Si-O compounds |